Ganodermin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
AGETHTVMINHAGRGAPKLVVGGKKLS |
Origin of Product |
United States |
Discovery and Initial Characterization of Ganodermin
Origin and Source Organism of Ganodermin: Ganoderma lucidum
This compound is exclusively derived from Ganoderma lucidum, an oriental fungus that has been used for centuries, particularly in China, Japan, and other Asian countries, to promote health and longevity. ekb.egnih.gov This mushroom, also known as Lingzhi or Reishi, is a member of the polypore group and the Ganodermataceae family. ekb.egcabidigitallibrary.org Ganoderma lucidum is a large, dark mushroom characterized by a glossy exterior and a woody texture. ekb.eg It is a factory of biologically active compounds, with polysaccharides, peptidoglycans, and triterpenes being the three major bioactive components. mdpi.com The mushroom contains a wide variety of other bioactive molecules as well, including steroids, phenols, nucleotides and their derivatives, glycoproteins, and proteins. nih.gov
Historical Context of this compound Isolation and Initial Bioactivity Observations
The isolation of this compound was first reported by Wang and Ng in 2006. nih.govsemanticscholar.org Their work involved a multi-step chromatographic process to purify the protein from the fruiting bodies of Ganoderma lucidum. researchgate.netnih.gov The isolation procedure utilized chromatography on DEAE-cellulose, Affi-gel blue gel, CM-Sepharose, and Superdex 75. researchgate.netnih.gov
Upon its isolation, this compound was observed to possess significant antifungal properties. researchgate.netnih.gov Initial studies demonstrated its ability to inhibit the mycelial growth of several phytopathogenic fungi. researchgate.net Specifically, it was found to be effective against Botrytis cinerea, Fusarium oxysporum, and Physalospora piricola. frontiersin.orgresearchgate.netsemanticscholar.org The inhibitory activity was quantified by determining the IC50 values, which represent the concentration of this compound required to inhibit the growth of these fungi by 50%. researchgate.netsci-hub.se Further research has also explored its efficacy against other fungal pathogens, such as Alternaria solani, the causal agent of early blight in tomatoes. cabidigitallibrary.org
Notably, this compound's bioactivity was found to be distinct from other enzymatic activities. It was shown to be devoid of hemagglutinating, deoxyribonuclease, ribonuclease, and protease inhibitory activities. researchgate.netnih.gov
Preliminary Molecular Weight Determination of this compound
Early studies established the molecular weight of this compound to be approximately 15 kilodaltons (kDa). nih.govresearchgate.netnih.gov This determination was a crucial step in its initial characterization, providing a fundamental physical property of the protein. The molecular mass was confirmed through techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and N-terminal amino acid sequencing. cabidigitallibrary.org The determination of its relatively low molecular weight places it among the smaller proteins isolated from Ganoderma lucidum. researchgate.net
Table 1: Initial Bioactivity of this compound against Phytopathogenic Fungi
| Fungal Species | IC50 Value (µM) |
|---|---|
| Botrytis cinerea | 15.2 researchgate.netsci-hub.semdpi.com |
| Fusarium oxysporum | 12.4 researchgate.netsci-hub.semdpi.com |
| Physalospora piricola | 18.1 researchgate.netsci-hub.semdpi.com |
Data from initial studies demonstrating the concentration of this compound required to inhibit 50% of mycelial growth.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polysaccharides |
| Triterpenes |
| Steroids |
| Phenols |
| Nucleotides |
| Glycoproteins |
Advanced Methodologies for Ganodermin Isolation and Purification
Chromatographic Techniques for Protein Fractionation
The purification of Ganodermin typically employs a multi-step chromatographic approach, leveraging differences in charge, binding affinity, and size to achieve high purity. researchgate.netnih.govcabidigitallibrary.org
Ion Exchange Chromatography (e.g., DEAE-cellulose, CM-Sepharose, Source 30Q)
Ion exchange chromatography separates proteins based on their net surface charge, which is influenced by the surrounding pH. cytivalifesciences.comsinobiological.com The method involves the reversible interaction between charged proteins and an oppositely charged stationary phase (resin). cytivalifesciences.comsinobiological.com At a pH above its isoelectric point (pI), a protein will be negatively charged and bind to a positively charged anion exchanger (e.g., DEAE-cellulose, Source 30Q). cytivalifesciences.comsinobiological.com Conversely, at a pH below its pI, a protein will be positively charged and bind to a negatively charged cation exchanger (e.g., CM-Sepharose). cytivalifesciences.comsinobiological.com Proteins are loaded onto the column at low ionic strength, and elution is typically performed by increasing the salt concentration or changing the pH in a gradient, which disrupts the ionic interactions. cytivalifesciences.comsinobiological.com
In the isolation of this compound, chromatography on DEAE-cellulose has shown that this compound is unadsorbed, indicating it is likely negatively charged or neutral at the buffer pH used for this step, or that the ionic strength was too high for binding to the anion exchanger. researchgate.net Conversely, this compound has been shown to adsorb onto CM-Sepharose, a cation exchanger, suggesting it carries a net positive charge at the pH of this chromatographic step. researchgate.net Source 30Q, another ion exchange resin, has also been utilized in this compound purification procedures. cabidigitallibrary.org
Affinity Chromatography (e.g., Affi-gel blue gel, Blue Sepharose)
Affinity chromatography is a highly selective purification technique that exploits specific binding interactions between a target molecule and an immobilized ligand on a stationary phase. thermofisher.comnih.govbio-rad.com This method allows for the isolation of a protein of interest directly from complex mixtures. thermofisher.combio-rad.com The target protein binds to the immobilized ligand, while unbound contaminants are washed away. thermofisher.comlabmanager.com The bound protein is then eluted by altering the buffer conditions to disrupt the specific interaction. thermofisher.comlabmanager.com
Affi-gel blue gel and Blue Sepharose are examples of affinity chromatography media that have been used in this compound purification. researchgate.netcabidigitallibrary.org These matrices often utilize immobilized dyes that can interact with specific protein structures, such as nucleotide-binding sites. This compound has been reported to adsorb onto both Affi-gel blue gel and Blue Sepharose, indicating a specific affinity for the ligands on these resins. researchgate.netcabidigitallibrary.org
Size Exclusion Chromatography (e.g., Superdex 75)
Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic size as they pass through a porous gel matrix. labmanager.comiitkgp.ac.inbio-rad.com Larger molecules that are excluded from the pores elute first in the void volume, while smaller molecules that can enter the pores have a longer path through the column and elute later in order of decreasing size. labmanager.comiitkgp.ac.inbio-rad.com SEC is often used as a final polishing step in protein purification to remove aggregates or separate proteins of similar charge or affinity but different molecular weights. iitkgp.ac.in
Optimization of Extraction Parameters for this compound Recovery
Common parameters optimized in fungal extraction include:
Solvent type and concentration: The choice of solvent (e.g., water, ethanol, buffer solutions) and its concentration significantly impacts the solubility and extraction efficiency of the target compound. plos.orgmdpi.com
Extraction temperature: Temperature affects the solubility and diffusion rate of the compound from the matrix. nih.govplos.orgmdpi.com
Extraction time: Sufficient time is required for the solvent to penetrate the biomass and extract the target compound. nih.govplos.org
Solid-liquid ratio: The ratio of fungal biomass to solvent volume influences the concentration gradient and extraction efficiency. nih.govplos.orgmdpi.com
Extraction method: Techniques such as hot water extraction, solvent extraction, and ultrasonic-assisted extraction can be employed, each with its own advantages and optimal parameters. plos.orgmdpi.complos.orgmdpi.com
Optimization studies often utilize statistical methods like Response Surface Methodology (RSM) or orthogonal experimental design to evaluate the interactive effects of multiple parameters and identify optimal conditions for maximizing the yield of the target compound. nih.govnih.govplos.orgmdpi.complos.org Applying similar systematic optimization approaches would be crucial for maximizing the recovery of this compound protein from Ganoderma lucidum biomass.
Evaluation of Purification Purity via Electrophoretic and Densitometric Methods
Following chromatographic purification steps, it is essential to evaluate the purity of the isolated this compound. Electrophoretic methods, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are widely used for this purpose. researchgate.netnih.gov
SDS-PAGE separates proteins primarily based on their molecular weight. researchgate.net After electrophoresis, the proteins are visualized using staining techniques. A highly purified protein sample will typically show a single band on an SDS-PAGE gel at the expected molecular weight. The molecular weight of this compound has been determined to be approximately 15 kDa using SDS-PAGE. researchgate.netcabidigitallibrary.org
Densitometry is a technique used to quantify the amount of protein in stained bands on an electrophoresis gel. nih.govazurebiosystems.com By measuring the optical density or intensity of a specific protein band, densitometry can provide a semi-quantitative or quantitative assessment of the protein's abundance in a sample. nih.govazurebiosystems.com In the context of purity evaluation, densitometric analysis of an SDS-PAGE gel can help determine the proportion of the target protein (this compound) relative to other contaminating proteins. nih.gov Comparing the intensity of the this compound band to the total intensity of all bands in a lane provides an estimate of the purity level. nih.gov Using protein standards of known concentrations alongside the purified sample allows for the quantification of the isolated this compound. nih.gov
Table 1: Examples of Chromatographic Resins Used in this compound Purification
| Chromatography Type | Resin Example | Function | Observation with this compound researchgate.net |
| Ion Exchange (Anion) | DEAE-cellulose | Separates based on negative charge | Unadsorbed |
| Ion Exchange (Cation) | CM-Sepharose | Separates based on positive charge | Adsorbed |
| Affinity | Affi-gel blue gel | Separates based on specific binding affinity | Adsorbed |
| Size Exclusion | Superdex 75 | Separates based on size | Used for fractionation |
Table 2: Reported Molecular Weight of this compound
| Method | Molecular Weight (approx.) | Source |
| SDS-PAGE | 15 kDa | researchgate.netcabidigitallibrary.org |
Table 3: Examples of Optimized Extraction Parameters for Ganoderma Compounds (Illustrative)
| Compound Extracted | Method Used | Key Parameters Optimized | Example Optimal Conditions (Illustrative) | Source (General Optimization) |
| Polysaccharides | Hot water extraction | Time, Temperature, Solid-liquid ratio, Number of cycles | Time: 230 min, Temp: 95°C, Cycles: 5 | nih.gov |
| Triterpenes | Ethanol extraction | Ethanol concentration, Time, Solid-liquid ratio | Ethanol: 80%, Time: 1.5 hr, Ratio: 1:26 | nih.gov |
| Polysaccharides & Triterpenes | Ultrasonic-assisted extraction | Ultrasonic power, Temperature, Liquid/solid ratio, Time | Power: 210 W, Temp: 80°C, Ratio: 50 mL/g, Time: 100 min | plos.orgplos.org |
Note: The optimal conditions listed in Table 3 are examples for polysaccharides and triterpenes and may not be directly applicable to this compound protein extraction, but illustrate the types of parameters optimized.
Structural Biology and Characterization of Ganodermin
Primary Structure Determination of Ganodermin: Amino Acid Sequencing and Peptide Mapping
The primary structure of a protein is defined by its linear sequence of amino acids. For this compound, the N-terminal amino acid sequence has been determined. Using the automatic Edman degradation method, the initial nine amino acids were identified as AGETHTVMI. A BLAST search of this sequence in the NCBI protein database revealed 100% homology to the amino acid sequence of this compound with Genbank accession number P84995.1, isolated from G. lucidum.
The full amino acid sequence of this compound, as listed in the UniProtKB database (Accession number P84995), is AGETHTVMINHAGRGAPKLVVGGKKLS. This sequence indicates that this compound is a relatively small protein, composed of 27 amino acids. The calculated molecular mass based on this sequence is 2,729 Da. However, a purified protein confirmed as this compound by N-terminal sequencing was reported to have a molecular mass of approximately 15 kDa, determined by SDS-PAGE. This discrepancy might suggest the presence of a larger precursor protein or potential associations, although the characterized antifungal activity is attributed to the smaller peptide.
Peptide mapping is a widely used analytical technique to identify or verify the primary structure of a protein and its chemical modifications. This method typically involves enzymatic or chemical cleavage of the protein into smaller peptides, followed by separation (often by liquid chromatography) and identification using mass spectrometry. By comparing the masses and fragmentation patterns of the resulting peptides to the theoretical masses derived from the known amino acid sequence, the primary structure can be confirmed and potential modifications identified. This technique is essential for ensuring the identity and structural integrity of protein products.
Table 1: Primary Structural Characteristics of this compound
| Characteristic | Value | Source |
| Source Organism | Ganoderma lucidum | |
| Protein Type | Antifungal protein | |
| N-terminal Sequence | AGETHTVMI | |
| Full Amino Acid Sequence | AGETHTVMINHAGRGAPKLVVGGKKLS | |
| Length | 27 amino acids | |
| Calculated Molecular Mass | 2,729 Da | |
| Observed Molecular Mass | ~15 kDa (purified protein by SDS-PAGE) | |
| UniProt Accession | P84995 |
Higher-Order Structural Elucidation of this compound: Spectroscopic and Crystallographic Approaches
Beyond the primary sequence, the biological function of a protein is heavily influenced by its three-dimensional structure, encompassing secondary, tertiary, and, in some cases, quaternary structures. Various spectroscopic and crystallographic techniques are employed to elucidate these higher-order structures.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. It provides detailed information about the local environment of individual atoms, allowing for the determination of interatomic distances and dihedral angles, which are crucial for reconstructing the protein's conformation. Multidimensional NMR experiments, such as 1H-1H COSY, TOCSY, NOESY, and 1H-13C HSQC, are commonly used for protein structure analysis. While NMR is routinely used for elucidating structures of small proteins, specific detailed studies on the conformational analysis of the 27-amino-acid this compound protein using NMR were not prominently found in the conducted searches.
Circular Dichroism (CD) spectroscopy is a valuable technique for estimating the secondary structure content of proteins, such as the proportion of alpha helices, beta sheets, turns, and random coils. CD measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. The shape and intensity of the CD spectrum in the far-UV region (170-250 nm) are characteristic of different secondary structural elements. A pronounced double minimum at 208 and 222 nm is indicative of alpha-helical structure, while a single minimum at 204 nm or 217 nm suggests random coil or beta-sheet structure, respectively. CD is widely used for determining probable secondary structural orientations of proteins and peptides in solution. While CD is a standard method for protein secondary structure analysis, specific CD studies focused solely on determining the secondary structure content of the this compound protein were not detailed in the search results.
Mass spectrometry (MS) plays a crucial role in protein characterization, providing information on molecular weight, sequence, and post-translational modifications. Tandem mass spectrometry (MS/MS) is particularly useful for structural insights through the analysis of fragmentation patterns. In MS/MS, selected ions from the protein or its peptides are fragmented, and the masses of the resulting fragment ions are measured. These fragmentation patterns can be used to confirm amino acid sequences, identify modifications, and provide clues about the protein's structure. Peptide mapping, often coupled with liquid chromatography-mass spectrometry (LC-MS/MS), utilizes fragmentation data to identify peptides and verify the protein sequence. MS/MS can reveal characteristic cleavages within the peptide backbone, aiding in sequence confirmation and the localization of modifications. While MS is a standard tool in protein analysis and would be used in peptide mapping of this compound, detailed mass fragmentation patterns specific to the this compound protein were not extensively presented in the search results.
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are covalent modifications of proteins that occur after protein biosynthesis. These modifications can significantly alter a protein's structure, function, localization, and interactions. Common PTMs include phosphorylation, glycosylation, acetylation, methylation, ubiquitination, and disulfide bond formation. PTMs can be identified and characterized using techniques such as mass spectrometry-based proteomics. While general types of PTMs are known to occur in proteins and can influence their activity, specific experimentally confirmed post-translational modifications on the 27-amino-acid this compound protein were not detailed in the search results. Some sources generally mention post-translational modifications such as glycosylation, lipidation, and PEGylation in the context of antimicrobial proteins, including this compound, but without specifying which of these modifications occur on this compound itself or the specific sites of modification. The UniProt entry for this compound (P84995) does not list any specific modified residues under its "PTM/Processing" section.
Computational Modeling and Bioinformatics Analysis of this compound Structure
This compound, identified as a 15 kDa antifungal protein isolated from Ganoderma lucidum, has been subjected to such analyses to gain insights into its nature and activity. N-terminal sequence analysis of this compound has revealed some resemblance to other known antifungal proteins, such as Lyophyllum antifungal protein and Eryngin, with a slight similarity noted to thaumatin (B217287) and thaumatin-like proteins sapub.org. This initial sequence similarity can provide clues about potential structural folds and functional mechanisms through homology-based approaches.
Bioinformatics approaches, including sequence alignment and comparison, are fundamental in characterizing this compound. By comparing the amino acid sequence of this compound to sequences in protein databases like NCBI, researchers can identify homologous proteins and infer potential structural and functional relationships. A BLAST search using the N-terminal nine-amino acid sequence of purified this compound showed 100% homology to the amino acid sequence of this compound (Genbank accession number P84995.1) isolated from G. lucidum, confirming its identity cabidigitallibrary.org. UniProt (UniProtKB accession P84995) lists this compound from Ganoderma lucidum as a 27-amino acid fragment with antifungal activity uniprot.org. This discrepancy in reported size (15 kDa vs 27 amino acids) suggests that the 15 kDa protein might be a larger precursor or complex containing the smaller active peptide, or there might be variations depending on the isolation method or source.
Computational methods, such as homology modeling, can be employed to predict the three-dimensional structure of this compound based on the known structures of homologous proteins. Although the search results did not provide a specific predicted 3D structure for the 15 kDa this compound protein, the concept of homology modeling is mentioned in the context of analyzing related defensin (B1577277) peptides, where variable amino acids were shown to alter surface properties and were located in regions thought to be responsible for determining specific activities sapub.org. This highlights the utility of computational modeling in understanding how sequence variations might impact protein structure and function.
Molecular dynamics simulations are another computational technique used to study the dynamic behavior and stability of proteins and their interactions with other molecules nih.govresearchgate.net. While the provided search results discuss molecular dynamics simulations in the context of other Ganoderma metabolites, such as triterpenoids, and their interactions with target proteins nih.govresearchgate.netnih.gov, there is no specific information presented regarding molecular dynamics simulations performed directly on this compound itself. However, such simulations could theoretically be used to explore the stability of the predicted this compound structure, its interactions with fungal cell membrane components, or its conformational changes upon binding to potential targets.
Bioinformatics analysis also extends to functional prediction based on sequence and structural features. UniProt lists this compound with GO annotations related to "defense response to fungus" and "killing of cells of another organism," consistent with its identified antifungal activity uniprot.org. Keywords associated with this compound in UniProt include "Antimicrobial" and "Fungicide" uniprot.org. These annotations are derived from experimental evidence and computational analyses that link sequence and structural motifs to known biological functions.
The application of computational approaches is crucial for analyzing large-scale biological data, including protein sequences and structures usc.edupurdue.edu. While detailed bioinformatics analyses specifically on the this compound sequence beyond basic homology are not extensively described in the provided snippets, such analyses could involve predicting post-translational modifications, identifying potential cleavage sites, or analyzing evolutionary conservation patterns across different fungal species.
Molecular Mechanisms of Antifungal Action of Ganodermin
Identification of Fungal Pathogen Targets for Ganodermin
Research into the specific targets of this compound within fungal pathogens is crucial for a comprehensive understanding of its mode of action. Based on the currently available information in the provided sources, detailed molecular mechanisms regarding direct interaction with fungal cellular components or metabolic processes by this compound protein are not extensively described.
Modulation of Fungal Cellular Pathways by this compound
Despite the limited detailed information on direct molecular targeting, studies have shown that this compound modulates key fungal cellular processes, significantly impacting growth and development.
Impact on Fungal Growth and Mycelial Development
A prominent effect of this compound is its inhibition of fungal mycelial growth. Studies have demonstrated its efficacy against several important plant pathogens, including Botrytis cinerea, Fusarium oxysporum, and Physalospora piricola. mdpi.comscielo.org.cocabidigitallibrary.org The inhibitory effect is dose-dependent. cabidigitallibrary.org
The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of fungal mycelial growth, have been determined for certain fungal species:
| Fungal Species | IC50 (µM) | Source |
| Botrytis cinerea | 15.2 | scielo.org.cocabidigitallibrary.org |
| Fusarium oxysporum | 12.4 | scielo.org.cocabidigitallibrary.org |
| Physalospora piricola | 18.1 | scielo.org.cocabidigitallibrary.org |
This compound has also been reported to suppress the mycelial growth of Alternaria solani, the causal agent of early blight in tomato. A concentration of 500 µg/mL of purified this compound achieved 100% growth inhibition of A. solani in in vitro experiments. cabidigitallibrary.org This inhibitory effect on mycelial development is a key aspect of this compound's antifungal activity. mdpi.comscielo.org.cocabidigitallibrary.orginnspub.net
Molecular Interactions of this compound with Fungal Components
The molecular interactions of antifungal proteins with fungal cellular components are crucial for their inhibitory activities. These interactions can involve binding to specific molecules on the fungal surface, disrupting membrane integrity, or targeting intracellular processes after internalization. For this compound, specific details regarding its direct molecular targets and interactions remain an area requiring further investigation.
Binding Studies with Fungal Surface Receptors or Enzymes
Research indicates that this compound inhibits the mycelial growth of sensitive fungi. mdpi.comresearchgate.net However, specific studies detailing the binding of purified this compound to fungal surface receptors, cell wall components, or enzymes have not been extensively reported. General mechanisms observed for other antifungal proteins include interactions with major fungal cell wall constituents such as glucans, chitin (B13524), and mannoproteins, or binding to components of the fungal cell membrane like ergosterol, lipids, or associated proteins. mdpi.comscielo.org.mxnih.govmdpi.com Some antifungal proteins also target enzymes critical for cell wall synthesis, such as chitin synthase or β-1,3-glucan synthase. scielo.org.mxebsco.comscielo.org.co
While this compound is classified as an antifungal protein, studies have shown it is devoid of certain enzymatic activities, including hemagglutinating, deoxyribonuclease, ribonuclease, and protease inhibitory activities. researchgate.net This suggests that its antifungal action is not mediated through the degradation of DNA, RNA, or proteins, nor through agglutination. The specific molecule or structure that this compound interacts with on the fungal cell to initiate its inhibitory effect is still largely unknown ("Unknown+" mechanism in some comparative analyses). ebsco.com
Internalization Mechanisms within Fungal Cells
The mechanism by which this compound enters fungal cells, if internalization is required for its action, has not been clearly defined. Some antifungal peptides and proteins are known to be internalized by fungal cells, sometimes through energy-dependent processes, to reach intracellular targets. researchgate.netmdpi.com For instance, certain antifungal proteins bind to specific cell surface receptors before being taken up by the cell, where they can then interfere with vital cellular functions. mdpi.com
Gene Expression and Biosynthesis of Ganodermin
Genomic and Transcriptomic Characterization of Ganodermin-Encoding Sequences
Understanding the genetic basis of this compound production begins with the characterization of the gene(s) encoding this protein. Genomic and transcriptomic studies of G. lucidum provide valuable insights into the presence, structure, and expression patterns of such sequences. wikipedia.orgbmrb.iomcw.eduguidetoimmunopharmacology.orgcolab.ws
Gene Cloning and Sequence Analysis
This compound has been identified as an antifungal protein with a molecular mass of approximately 15 kDa. researchgate.netsigmaaldrich.com N-terminal amino acid sequencing of purified this compound has revealed homology to known protein sequences. researchgate.net A specific this compound sequence from G. lucidum has been assigned UniProt accession number P84995. wikipedia.orgwikipedia.org This entry indicates a sequence length of 27 amino acids, suggesting that the mature protein may be processed from a larger precursor or that this entry represents a specific domain or fragment. wikipedia.org
The cloning and sequence analysis of genes in G. lucidum are fundamental steps in understanding the biosynthesis of its proteins and other metabolites. Techniques such as cDNA library construction and PCR-based methods have been employed to isolate genes from this fungus. fishersci.senih.govuni-freiburg.de Sequence analysis of cloned genes provides information on coding regions, intron-exon structures, and putative protein sequences. Comparing these sequences to databases allows for the identification of homologous proteins and conserved domains, offering clues about function and evolutionary relationships.
Identification of Regulatory Elements for this compound Gene Expression
The expression of genes is controlled by regulatory elements, typically located in the promoter regions, which are recognized by transcription factors. While research on the specific regulatory elements controlling this compound gene expression is limited, studies in G. lucidum have identified various transcription factors and regulatory mechanisms that govern the biosynthesis of other secondary metabolites, particularly triterpenoids. wikipedia.orgfishersci.cabmrb.iomcw.educolab.wswikipedia.orguni.luuni.lumetabolomicsworkbench.org These studies highlight the complexity of transcriptional regulation in G. lucidum, involving various transcription factor families (e.g., C2H2, Zn2Cys6, bZIP) and regulatory pathways influenced by environmental signals and developmental cues. wikipedia.orgbmrb.iomcw.educolab.wswikipedia.orguni.lumetabolomicsworkbench.org Promoter analysis of genes in G. lucidum has revealed the presence of consensus sequences that may serve as binding sites for these regulatory proteins. fishersci.sewikidata.org Identifying similar elements in the promoter region of the this compound-encoding gene would be crucial for understanding its transcriptional control.
Transcriptional and Translational Regulation of this compound Biosynthesis in Ganoderma lucidum
The production of this compound is subject to regulation at both the transcriptional and translational levels. Transcriptional regulation involves controlling the rate at which the this compound gene is transcribed into messenger RNA (mRNA). This is influenced by the interaction of transcription factors with regulatory elements in the gene's promoter. wikipedia.orgfishersci.canih.govnih.govbmrb.iomcw.educolab.wswikipedia.orguni.luuni.lumetabolomicsworkbench.org Environmental factors and the developmental stage of the fungus can significantly impact the activity of these transcription factors and, consequently, the transcription rates of genes involved in secondary metabolism. fishersci.canih.govmetabolomicsworkbench.orgnih.gov
Influence of Mycelial Culture Conditions and Developmental Stages on this compound Production
The yield of bioactive compounds in G. lucidum, including proteins, is significantly affected by the culture conditions and the developmental stage of the fungus. sigmaaldrich.comwikipedia.orgmdpi.comnih.govmycocentral.euresearchgate.netguidetopharmacology.orgctdbase.orgguidetopharmacology.orgmetabolomicsworkbench.orgcdutcm.edu.cnmetabolomicsworkbench.orgciteab.comuni-freiburg.defishersci.ca Different culture media, temperature, pH, aeration, and incubation time have been shown to influence mycelial growth and the production of various metabolites. wikipedia.orgmdpi.comnih.govmycocentral.euresearchgate.netguidetopharmacology.orgctdbase.orgguidetopharmacology.orgmetabolomicsworkbench.orgcdutcm.edu.cnmetabolomicsworkbench.orgciteab.comuni-freiburg.defishersci.ca
Studies optimizing mycelial growth and triterpenoid (B12794562) production in submerged cultures of G. lucidum have identified favorable conditions such as specific carbon and nitrogen sources, pH ranges (typically acidic to slightly acidic, though some strains tolerate a wider range), and temperatures (often between 25°C and 30°C). wikipedia.orgmdpi.comnih.govresearchgate.netguidetopharmacology.orgcdutcm.edu.cnmetabolomicsworkbench.orgciteab.comuni-freiburg.defishersci.ca For instance, optimal mycelial growth for some G. lucidum strains has been observed on Potato Dextrose Agar (PGA) supplemented with rice bran or in liquid media containing glucose and yeast extract. wikipedia.orgresearchgate.netguidetopharmacology.orgmetabolomicsworkbench.org Temperature ranges of 25-30°C are frequently reported as optimal for mycelial growth. wikipedia.orgmdpi.comnih.govresearchgate.netcdutcm.edu.cnmetabolomicsworkbench.org
The developmental stage of G. lucidum also plays a role in the accumulation of secondary metabolites. Research on triterpenoids indicates that their content can vary significantly between mycelia, primordia, and fruiting bodies, with some studies reporting higher levels in immature fruiting bodies. wikipedia.orgmcw.educolab.wswikipedia.orgnih.gov While specific data on this compound production across all developmental stages is not extensively detailed in the provided sources, it is reasonable to infer that its production may also be developmentally regulated. The isolation of this compound from fruiting bodies suggests it is present at this stage. researchgate.netsigmaaldrich.com
Data on the influence of specific culture conditions on this compound protein production, as distinct from other metabolites, is limited in the provided search results. However, the general principles of optimizing fungal culture conditions for biomass and secondary metabolite production would likely apply.
Heterologous Expression Systems for Recombinant this compound Production
Producing recombinant proteins in heterologous expression systems offers an alternative approach to obtaining larger quantities of specific compounds. This involves introducing the gene encoding the protein of interest into a different host organism, such as bacteria, yeast, or other fungi, for expression. wikidata.orgwikipedia.orguni.lunih.gov
Heterologous expression of proteins from Ganoderma species has been explored, although challenges exist in achieving efficient expression and proper folding of fungal proteins in heterologous hosts. wikipedia.orguni.lu Factors such as codon usage, the presence of introns, and the requirement for post-translational modifications can influence expression levels. wikipedia.org
Biological Activities and Potential Applications of this compound (Non-Human/In Vitro/Agricultural)
This compound, a 15-kDa antifungal protein isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has demonstrated significant biological activities, particularly in inhibiting the growth of various phytopathogenic fungi. researchgate.netnih.gov Its potential applications are primarily explored in non-human, in vitro, and agricultural contexts, offering a promising avenue for developing eco-friendly strategies for plant disease management. cabidigitallibrary.orgccsenet.org
Antifungal Spectrum and Potency of this compound Against Phytopathogenic Fungi
Research has shown that this compound exhibits inhibitory effects against a range of fungal pathogens that cause significant diseases in agricultural crops. researchgate.netresearchgate.netnih.gov The protein's ability to suppress mycelial growth highlights its potential as a natural antifungal agent. cabidigitallibrary.org
Activity Against Botrytis cinerea
Botrytis cinerea, a ubiquitous necrotrophic plant pathogen responsible for gray mold disease in numerous crops, is susceptible to this compound. researchgate.netfrontiersin.org Studies have shown that this compound effectively inhibits the mycelial growth of B. cinerea. researchgate.netnih.govresearchgate.netnih.gov One study reported an IC50 value of 15.2 µM for this compound against B. cinerea. researchgate.netnih.govmdpi.com
Activity Against Fusarium oxysporum
Fusarium oxysporum is a soil-borne fungal pathogen known to cause vascular wilt and root rot diseases in a wide variety of plants. mdpi.comnih.gov this compound has demonstrated inhibitory activity against the mycelial growth of F. oxysporum. researchgate.netnih.govresearchgate.netnih.gov An IC50 value of 12.4 µM has been reported for this compound's inhibitory effect on F. oxysporum. researchgate.netnih.govmdpi.com
Activity Against Physalospora piricola
Physalospora piricola is a fungal pathogen that can cause diseases in various plants. This compound has been found to inhibit the mycelial growth of P. piricola. researchgate.netnih.govresearchgate.netnih.gov The reported IC50 value for this compound against P. piricola is 18.1 µM. researchgate.netnih.govmdpi.com
Activity Against Alternaria solani
Alternaria solani is the causal agent of early blight, a destructive disease affecting tomato and other Solanaceous crops. cabidigitallibrary.orgentomoljournal.com this compound has been evaluated for its activity against A. solani. cabidigitallibrary.org Purified this compound suppressed the mycelial growth of A. solani in a concentration-dependent manner. cabidigitallibrary.org The minimum inhibitory concentration (MIC) of this compound that resulted in 100% inhibition of A. solani growth in vitro was determined to be 500 µg mL-1. cabidigitallibrary.org The bioactivity of this compound against A. solani was found to be thermostable at 100ºC and stable across a pH range of 4-9. cabidigitallibrary.org
Evaluation Against Other Fungal Pathogens of Agricultural Relevance
Beyond the specifically mentioned pathogens, Ganoderma lucidum extracts and potentially this compound may exhibit activity against other agriculturally relevant fungi. While specific data on this compound's activity against a broad spectrum of other agricultural fungal pathogens is limited in the provided search results, Ganoderma lucidum extracts have shown inhibitory effects against fungi such as Penicillium digitatum and other Penicillium and Aspergillus species. researchgate.netnih.govresearchgate.netmdpi.com Further research is needed to fully evaluate the antifungal spectrum of isolated this compound against a wider range of plant pathogens.
Here is a summary of the in vitro antifungal activity of this compound against specific phytopathogenic fungi:
| Fungal Pathogen | IC50 (µM) | MIC (µg mL⁻¹) |
| Botrytis cinerea | 15.2 researchgate.netnih.govmdpi.com | Not specified |
| Fusarium oxysporum | 12.4 researchgate.netnih.govmdpi.com | Not specified |
| Physalospora piricola | 18.1 researchgate.netnih.govmdpi.com | Not specified |
| Alternaria solani | Not specified | 500 cabidigitallibrary.org |
In Vitro and Ex Vivo Evaluation of this compound in Plant Disease Models
The potential of this compound as a biopesticide has been investigated in plant disease models, particularly for its efficacy in reducing disease incidence and severity. cabidigitallibrary.org
In vitro experiments have confirmed this compound's ability to suppress the mycelial growth of Alternaria solani. cabidigitallibrary.org The determination of the MIC value provides a benchmark for its inhibitory potency under laboratory conditions. cabidigitallibrary.org
Ex vivo trials using tomato plants infected with A. solani were conducted to evaluate this compound's effectiveness in a more natural setting. cabidigitallibrary.org These trials showed that spraying tomato plants with this compound at a concentration of 500 µg mL-1 significantly reduced the severity and incidence of early blight disease. cabidigitallibrary.org Specifically, the disease severity was reduced from 68% to 4%, and the incidence decreased from 100% to 20% when treated with this compound. cabidigitallibrary.org This indicates that this compound retains its antifungal activity and demonstrates potential for disease control on plant surfaces. The reduction in disease incidence and severity observed in these trials suggests that this compound could be a viable alternative to chemical fungicides for managing fungal pathogens on crops. cabidigitallibrary.org
Biological Activities and Potential Applications of Ganodermin Non Human/in Vitro/agricultural
Elucidation of Ganodermin's Role in Plant Disease Resistance Mechanisms
Plants possess complex defense systems to protect against various pests and pathogens. These mechanisms include physical barriers and chemical defenses involving the production of phytochemicals, antimicrobial proteins, and the activation of hormonal signaling pathways. researchgate.netmdpi.com this compound, as an antifungal protein from G. lucidum, contributes to the understanding of how natural compounds can influence plant defense responses. researchgate.netscielo.org.comdpi.com
Studies have shown that extracts and compounds from G. lucidum, including proteins like this compound, can act as elicitors, triggering latent defense mechanisms in plants. repec.orgccsenet.org This induction of resistance can involve the activation of enzymes such as phenylalanine ammonia-lyase, an increase in phenolic compounds, and enhanced activity of peroxidases and chitinases. repec.orgmdpi.comccsenet.org These biochemical changes contribute to strengthening the plant's defense against pathogens. For instance, phenolic compounds can be oxidized and polymerized to form lignin, reinforcing the cell wall and acting as a physical barrier against pathogen invasion. ccsenet.org Chitinases are enzymes that degrade chitin (B13524), a major component of fungal cell walls, directly harming the pathogen. mdpi.comccsenet.org
Research evaluating the effect of G. lucidum filtrates on soybean plants infected with powdery mildew (Erysiphe diffusa) demonstrated the potential for inducing resistance. repec.orgccsenet.org The filtrates led to the activation of phytoalexins and the increased activity of defense-related enzymes. repec.orgccsenet.org While these studies often utilize crude extracts or filtrates containing a variety of compounds, they highlight the potential for components like this compound to play a role in activating these plant defense pathways. repec.orgccsenet.org
Assessment of this compound as an Agricultural Biopesticide
The increasing concerns regarding environmental pollution, fungicide residues, and the development of pathogen resistance associated with synthetic fungicides have spurred the search for alternative, eco-friendly disease control methods. cabidigitallibrary.org Biopesticides, derived from natural sources, are gaining attention as valuable components of integrated pest management systems. cabidigitallibrary.org this compound, with its demonstrated antifungal properties against plant pathogens, is being assessed for its potential as an agricultural biopesticide. researchgate.netmdpi.comcabidigitallibrary.org
This compound has shown inhibitory effects on the mycelial growth of several phytopathogenic fungi in vitro, including Botrytis cinerea, Fusarium oxysporum, and Physalospora piricola. researchgate.netscielo.org.comdpi.com The minimum inhibitory concentration (IC50) values reported for this compound against these fungi are 15.2 µM, 12.4 µM, and 18.1 µM, respectively. researchgate.netmdpi.com
More specific assessments have evaluated this compound against Alternaria solani, the causal agent of early blight in tomatoes. cabidigitallibrary.org In vitro experiments showed that this compound suppressed the mycelial growth of A. solani, with the inhibition potential directly proportional to the concentration. cabidigitallibrary.org A minimum inhibitory concentration of 500 µg/mL was found to suppress 100% growth of A. solani under these conditions. cabidigitallibrary.org Notably, the bioactivity of this compound against A. solani was found to be thermostable at 100ºC and across a pH range of 4-9. cabidigitallibrary.org
In vivo trials have also been conducted to evaluate this compound's efficacy in reducing disease severity on plants. When sprayed on tomato plants infected with A. solani, this compound at a concentration of 500 µg/mL significantly reduced the severity and incidence of early blight. cabidigitallibrary.org The severity was reduced from 68% to 4%, and the incidence decreased from 100% to 20%. cabidigitallibrary.org Beyond disease control, a substantial increase in tomato plant growth parameters, such as shoot and root length, number of leaves, and fresh and dry weight of shoots and roots, was observed in treated plants compared to control groups. cabidigitallibrary.org These findings suggest that this compound not only acts as a biopesticide by directly inhibiting fungal growth but may also promote plant growth, potentially by reducing the stress caused by the pathogen. cabidigitallibrary.org
The results from these studies indicate that this compound holds promise as a natural alternative to synthetic fungicides for managing certain plant diseases. cabidigitallibrary.org Its antifungal activity, thermostability, and positive impact on plant growth parameters support its potential application in sustainable agriculture. cabidigitallibrary.org
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available in search results |
| Ganoderic acid A | 471002 |
| Ganodermic acid S | 20841327 |
| Ganodermic acid TQ | 14137643 |
| Ganodermic acid jb | 14325145 |
| Ganodermic acid p2 | 13916711 |
Data Table: In Vitro Antifungal Activity of this compound
| Target Phytopathogen | IC50 (µM) |
| Botrytis cinerea | 15.2 researchgate.netmdpi.com |
| Fusarium oxysporum | 12.4 researchgate.netmdpi.com |
| Physalospora piricola | 18.1 researchgate.netmdpi.com |
| Alternaria solani | 500 µg/mL (100% inhibition) cabidigitallibrary.org |
Data Table: Effect of this compound on Early Blight of Tomato (In Vivo)
| Treatment Group | Disease Severity (%) | Disease Incidence (%) |
| Positive Control (A. solani inoculated) | 68.0 cabidigitallibrary.org | 100.0 cabidigitallibrary.org |
| This compound (500 µg/mL) + A. solani | 4.0 cabidigitallibrary.org | 20.0 cabidigitallibrary.org |
Future Research Directions and Biotechnological Prospects
Novel Biopesticide Development Based on Ganodermin
This compound has been identified as a promising candidate for the development of novel biopesticides due to its potent antifungal properties. Research has demonstrated its effectiveness against significant plant pathogens, such as Alternaria solani, the causal agent of early blight in tomatoes. cabidigitallibrary.org A study evaluating this compound showed it could completely suppress the mycelial growth of A. solani at a concentration of 500 µg/mL in vitro. cabidigitallibrary.org In field trials, application of this compound at the same concentration reduced the severity of early blight from 68% to 4% and the incidence from 100% to 20%. cabidigitallibrary.org
A key advantage of this compound is its stability. Its bioactivity was found to be thermostable up to 100°C and across a pH range of 4-9, which are favorable characteristics for formulation and field application. cabidigitallibrary.org Furthermore, treatment with this compound was associated with a substantial increase in plant growth parameters, including shoot and root length and weight, suggesting a potential plant-growth-promoting effect alongside its protective role. cabidigitallibrary.org
Future development will focus on optimizing formulations to enhance shelf-life and field persistence. The development of resistance in target pathogens is considered less likely compared to chemical fungicides, as fungi may struggle to change target sites or evolve proteases capable of degrading such antifungal proteins. cabidigitallibrary.org This positions this compound as a potentially durable and sustainable alternative to chemical fungicides in integrated pest management (IPM) programs. nih.gov
| Parameter | Control (Infected, Untreated) | This compound Treatment (500 µg/mL) | Reference |
|---|---|---|---|
| Disease Severity | 68% | 4% | cabidigitallibrary.org |
| Disease Incidence | 100% | 20% | cabidigitallibrary.org |
| In Vitro Mycelial Growth Inhibition | 0% | 100% | cabidigitallibrary.org |
Protein Engineering of this compound for Enhanced Activity and Stability
Protein engineering offers a powerful strategy to improve the intrinsic properties of this compound. nih.gov Techniques such as directed evolution and rational design, increasingly guided by machine learning algorithms, can be employed to create variants with enhanced antifungal activity, broader pathogen specificity, and greater stability under harsh environmental conditions. nih.govyoutube.com
Systems Biology Approaches to Optimize this compound Production
To make a this compound-based biopesticide commercially viable, cost-effective and scalable production methods are essential. Systems biology, which involves the computational and mathematical modeling of complex biological systems, can be used to optimize the production of this compound in its native host, Ganoderma lucidum, or in a heterologous expression system.
By analyzing the metabolic pathways of G. lucidum, researchers can identify key factors that influence the yield of this protein. frontiersin.org Statistical methods like the Plackett-Burman design and central composite design have been successfully used to optimize culture media for biomass and the production of other metabolites, such as phenolic compounds, in G. lucidum. nih.govnih.gov A similar approach could be tailored for this compound. For example, optimizing carbon and nitrogen sources, pH, temperature, and the addition of specific micronutrients or precursors could significantly boost production yields in submerged fermentation cultures. frontiersin.orgresearchgate.net This systematic approach allows for the efficient fine-tuning of fermentation processes for industrial-scale production. nih.gov
Integration of Omics Technologies for Comprehensive this compound Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is crucial for a holistic understanding of this compound. nih.govmdpi.com These technologies can elucidate the genetic basis of this compound production, its regulation, and its mechanism of action.
Genomics: Sequencing the genome of high-yielding G. lucidum strains can identify the gene encoding this compound and its regulatory elements. mdpi.com
Transcriptomics: RNA-sequencing can reveal how the expression of the this compound gene changes in response to different environmental cues or developmental stages, helping to pinpoint optimal conditions for its production. mdpi.com
Proteomics: This can be used to study the entire suite of proteins produced by G. lucidum under various conditions, providing insights into the pathways associated with this compound synthesis and secretion. nih.govnih.gov
Metabolomics: Analyzing the metabolome can help understand the broader physiological state of the fungus during this compound production and identify any secondary metabolites that might act synergistically with it. nih.gov
By combining these multi-omics datasets, researchers can build comprehensive models to guide genetic engineering and bioprocess optimization efforts, ultimately leading to enhanced and more reliable production of this valuable antifungal protein. nih.govresearchgate.net
Exploration of this compound Analogs or Derivatives with Modified Biological Activities
Beyond enhancing the native protein, future research can explore the creation of this compound analogs or derivatives through chemical modification or semi-synthesis. This approach has been successful for other natural compounds from Ganoderma, such as ganoderic acids, where strategic structural modifications have enhanced their biological activities. mdpi.com
By identifying the active domains of the this compound protein, researchers could synthesize smaller peptide analogs that retain or even exceed the antifungal activity of the full-length protein. These smaller molecules may have advantages in terms of production costs and stability. Alternatively, specific chemical groups could be conjugated to the this compound protein to alter its properties, such as improving its adhesion to plant surfaces or enhancing its uptake by fungal pathogens. This exploration could lead to a new class of bio-inspired fungicides with tailored activities.
Comparative Proteomic Studies of Ganoderma Species for Novel Antifungal Proteins
The genus Ganoderma comprises numerous species, many of which are known to produce a wide array of bioactive compounds. mdpi.comnih.gov Comparative proteomic studies across different Ganoderma species, such as G. applanatum, G. pfeifferi, and G. resinaceum, could lead to the discovery of novel antifungal proteins with distinct properties and mechanisms of action. nih.govmdpi.com
By comparing the proteomes of various species under conditions that induce stress or defense responses, scientists can identify proteins that are unique to certain species or are highly expressed. nih.gov A comparative metabolomics study of four Ganoderma species revealed significant differences in their chemical compositions, including terpenoids and alkaloids, suggesting a similar diversity likely exists at the protein level. frontiersin.org This approach could uncover new proteins that are more potent than this compound, have a different spectrum of activity against plant pathogens, or possess novel modes of action, thereby expanding the arsenal (B13267) of protein-based biopesticides.
Q & A
Basic Research Questions
Q. How to formulate a focused research question addressing gaps in Ganodermin’s bioactivity mechanisms?
- Methodological Approach :
- Conduct a systematic literature review to identify understudied pathways (e.g., immunomodulatory or anticancer mechanisms) using databases like PubMed and Web of Science .
- Define gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to ensure specificity .
- Ensure the question is complex (e.g., “How do this compound’s triterpenoid derivatives interact with NF-κB signaling in vitro?”) rather than descriptive .
Q. What experimental design principles ensure robustness in studying this compound’s pharmacological properties?
- Methodological Approach :
- Use controlled variables (e.g., solvent type, extraction temperature) and replicate experiments ≥3 times to minimize bias .
- Include positive/negative controls (e.g., commercial inhibitors for bioactivity assays) and validate protocols via pilot studies .
- Document procedures in detail for reproducibility, adhering to journal guidelines on ethical approvals (e.g., cell line origins) .
Q. Which data collection methods are optimal for analyzing this compound’s structural variability?
- Methodological Approach :
- Combine chromatographic techniques (HPLC, GC-MS) with spectroscopic methods (NMR, FT-IR) for compound identification .
- Use structured questionnaires or lab notebooks to record raw data (e.g., retention times, spectral peaks) with timestamps .
- Avoid ambiguous phrasing in surveys; pre-test instruments to ensure clarity (e.g., Likert scales for subjective assessments) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Approach :
- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., extraction methods) .
- Validate findings using orthogonal assays (e.g., ELISA and Western blot for cytokine profiling) .
- Apply error analysis (e.g., standard deviation, confidence intervals) to assess methodological variability .
Q. What advanced analytical techniques validate this compound’s molecular interactions in disease models?
- Methodological Approach :
- Use in silico docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, followed by SPR (Surface Plasmon Resonance) for kinetic validation .
- Employ CRISPR-Cas9 gene editing to isolate specific pathways (e.g., apoptosis) in this compound-treated cell lines .
- Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map multi-omics responses .
Q. How to design interdisciplinary studies linking this compound’s chemistry to clinical outcomes?
- Methodological Approach :
- Collaborate with statisticians to power clinical trials (e.g., G*Power software) and ensure ethical compliance (e.g., IRB approvals) .
- Use mixed-methods frameworks: qualitative interviews for patient-reported outcomes + quantitative biomarkers (e.g., serum cytokine levels) .
- Address limitations (e.g., small sample sizes) transparently in discussion sections .
Data Analysis and Reporting
Q. How to ensure reproducibility in this compound studies despite natural source variability?
- Methodological Approach :
- Standardize raw material sourcing (e.g., same mushroom genus/location) and publish batch-specific metadata .
- Share datasets via repositories like Zenodo or Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Use R or Python for open-source scripts to automate statistical workflows (e.g., ANOVA, PCA) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
